molecular formula C22H20N2O5S B8323735 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid ethyl ester

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid ethyl ester

Cat. No. B8323735
M. Wt: 424.5 g/mol
InChI Key: HRDKCZPZQUYUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[[3-(benzenesulfonamido)benzoyl]amino]benzoate

InChI

InChI=1S/C22H20N2O5S/c1-2-29-22(26)16-11-13-18(14-12-16)23-21(25)17-7-6-8-19(15-17)24-30(27,28)20-9-4-3-5-10-20/h3-15,24H,2H2,1H3,(H,23,25)

InChI Key

HRDKCZPZQUYUNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-(3-amino-benzoylamino)-benzoic acid ethyl ester (50.0 mg, 0.18 mmol) in pyridine (0.40 ml) was treated with a solution of benzensulfonyl chloride (31.0 mg, 0.18 mmol) in pyridine (0.10 ml). The mixture was stirred at room temperature overnight. The solvent was evaporated, yielding crude 4-(3-benzenesulfonylamino-benzoylamino)-benzoic acid ethyl ester, MS (ISP): m/e=425.1 (M+H+), which was used as such in the next step.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.